molecular formula C7H7N3O B1610545 3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮 CAS No. 67074-78-6

3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮

货号: B1610545
CAS 编号: 67074-78-6
分子量: 149.15 g/mol
InChI 键: HIGOCZJARKJCGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a chemical compound with the linear formula C7H7N3O . It has a molecular weight of 149.15 . The compound is typically stored in a dark, dry place at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives, which are structurally similar to 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one, has been achieved through a three-component reaction involving ethyl acetoacetate, various types of aldehydes, and urea . This reaction was catalyzed by SO3H under solvent-free conditions at 90°C . Another method involved the use of a twin screw extruder, which allowed the reaction to be carried out without a catalyst or solvent .


Molecular Structure Analysis

The InChI code for 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is 1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11) . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one is a solid substance . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

科学研究应用

绿色化学合成

3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮: 该类化合物已采用绿色化学原理合成。 一种值得注意的方法涉及双螺杆挤出,这使得反应可以在没有催化剂或溶剂的情况下进行 。这种工艺不仅环保,而且可扩展用于工业应用。

抗菌活性

这些化合物在抗菌研究领域显示出前景。 特别是,3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮的衍生物已被合成,并发现具有抗葡萄球菌活性 。这为开发新的抗菌剂开辟了潜力。

微波辅助合成

吡啶并[2,3-d]嘧啶-4(1H)-酮的微波辅助合成,与3,4-二氢吡啶并[2,3-b]吡嗪-2(1H)-酮相关,已被开发出来。 该方法由DBU在水性介质中促进,为获得这些化合物提供了一种清洁高效的方案

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name

3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-3H,4H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGOCZJARKJCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544250
Record name 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67074-78-6
Record name 3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 3
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 4
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 5
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Reactant of Route 6
3,4-Dihydropyrido[2,3-b]pyrazin-2(1H)-one
Customer
Q & A

Q1: What is the significance of the structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives in relation to their activity as Corticotropin-Releasing Factor-1 (CRF1) receptor antagonists?

A1: Research has shown that modifications to the core structure of 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one can significantly influence its binding affinity for the CRF1 receptor. For example, the addition of specific substituents at the 4-position of the pyrido[2,3-b]pyrazin-2(1H)-one scaffold led to compounds with enhanced binding affinity and in vivo efficacy as CRF1 antagonists []. These structure-activity relationship (SAR) studies highlight the importance of specific chemical moieties in determining the potency and selectivity of these compounds as potential therapeutics for anxiety and stress-related disorders.

Q2: What are the key structural features of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and how do they influence their tautomeric behavior?

A2: These isomeric compounds are distinguished by the position of the phenacylidene substituent on the pyrido[2,3-b]pyrazinone ring system []. The presence of a methyl group adjacent to the phenacylidene moiety in 3-(1-benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one (7) and similar derivatives forces them to exist solely in the imine form due to steric hindrance []. This highlights how subtle structural changes, even within a series of closely related compounds, can have a profound impact on their chemical properties and potential biological activity.

Q3: Can you elaborate on the synthesis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones and 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-ones and the factors affecting the preferential formation of each isomer?

A3: The synthesis of both isomers involves the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate derivatives []. Interestingly, altering the reaction conditions, such as temperature and solvent, allows for the preferential formation of one isomer over the other. This control over regioselectivity during synthesis is crucial for researchers exploring the SAR of these compounds and optimizing their desired pharmacological properties.

Q4: What in vivo studies have been conducted with 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives targeting the CRF1 receptor?

A4: Compound 8w, a potent 3,4-Dihydro-1H-pyrido[2,3-b]pyrazin-2-one-based CRF1 antagonist, demonstrated efficacy in a rat model of anxiety (defensive withdrawal) []. This suggests its therapeutic potential for anxiety disorders. Furthermore, pharmacokinetic studies in dogs revealed a favorable profile for 8w, including a long half-life and good oral bioavailability, indicating its suitability for further development as a potential drug candidate.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。